N2-Methyl-1H-benzo[d]imidazole-2,5-diamine
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Overview
Description
N2-Methyl-1H-benzo[d]imidazole-2,5-diamine is a heterocyclic aromatic compound featuring a benzimidazole core with methyl and amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate methylating agents. One common method includes the reaction of o-phenylenediamine with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to facilitate the cyclization and methylation reactions. Solvent systems such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve the reactants and control the reaction temperature.
Chemical Reactions Analysis
Types of Reactions
N2-Methyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
N2-Methyl-1H-benzo[d]imidazole-2,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism by which N2-Methyl-1H-benzo[d]imidazole-2,5-diamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2,5-diamine: Lacks the methyl group, resulting in different chemical properties and reactivity.
N2-Methyl-1H-benzimidazole-2-amine: Similar structure but with fewer amino groups, affecting its biological activity.
2-Methyl-1H-benzimidazole-5-amine: Methyl group positioned differently, leading to variations in chemical behavior.
Uniqueness
N2-Methyl-1H-benzo[d]imidazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-N-methyl-3H-benzimidazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKLJSVCAYRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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